3-Methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

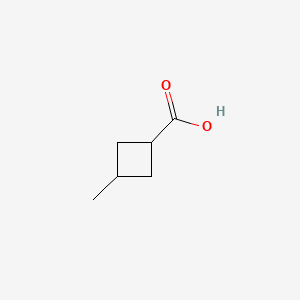

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylcyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid featuring a four-membered cyclobutane ring substituted with a methyl group and a carboxylic acid functional group.[1] This small, strained ring system, combined with the stereochemical possibilities introduced by the two substituents, makes it a valuable and increasingly popular building block in medicinal chemistry and materials science. Its unique structural and conformational properties can impart desirable characteristics to larger molecules, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Core Molecular Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 114.14 g/mol | [1][2][3][4][5] |

| CAS Number | 57252-83-2 | [1][2][3][4] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 194 °C | [6] |

| Density | 1.105 g/cm³ | [6] |

| Flash Point | 88 °C | [6] |

| InChI Key | ZLXHOVJKNATDMT-UHFFFAOYSA-N | [1][3][5] |

| SMILES | CC1CC(C1)C(=O)O | [7] |

Table 1: Key Physicochemical Properties of this compound.

The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations, such as esterification and amidation.[1] The methyl group introduces a chiral center, leading to the existence of cis and trans diastereomers, which can have distinct biological activities and properties.

Synthesis of the 3-Methylcyclobutane Scaffold

The construction of the strained cyclobutane ring presents unique synthetic challenges. Several strategies have been developed to access the 3-methylcyclobutane core, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired stereochemistry and the availability of starting materials.

[2+2] Photocycloadditions: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9][10][11][12] This reaction can be a key step in the synthesis of cyclobutane derivatives. For the synthesis of a 3-methylcyclobutane precursor, a suitable alkene and carbonyl compound are irradiated with UV light. The resulting oxetane can then be further manipulated to yield the desired cyclobutane structure.

The mechanism typically involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion through a 1,4-diradical intermediate.[8][11] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric properties of the substrates.[10]

Caption: The Paternò-Büchi reaction workflow.

Ring Contraction Strategies: The Favorskii Rearrangement

The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-haloketones to form smaller cycloalkanecarboxylic acids.[13][14][15] This reaction provides a direct route to cyclobutanecarboxylic acid derivatives from corresponding cyclopentanone precursors. The reaction is typically effected by treating the α-haloketone with a base, such as an alkoxide or hydroxide.[14]

The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the base.[15] The subsequent ring-opening of the cyclopropanone derivative leads to the final carboxylic acid product. A nickel-catalyzed variation of the Favorskii-type rearrangement has also been developed for the conversion of cyclobutanone oxime esters to cyclopropanecarbonitriles.[16]

Caption: The Favorskii rearrangement workflow.

Wittig Reaction and Subsequent Transformations

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[17][18] While not a direct method for cyclobutane synthesis, it can be employed to construct precursors that can then be cyclized. For instance, a Wittig reaction could be used to introduce an exocyclic double bond on a pre-existing ring, which could then undergo further reactions to form the cyclobutane ring. A tandem Wittig reaction-ring contraction process has been developed to synthesize functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones.[19][20][21]

Other Synthetic Approaches

One documented synthesis of this compound involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[4] This precursor can be synthesized through various methods. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4]

Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.19 g) to the solution.

-

Hydrogenation: Equip the vessel with a hydrogen balloon and stir the reaction mixture vigorously at room temperature overnight.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound (yield: 760 mg).[4]

Stereoselective Synthesis

Given the importance of stereochemistry in drug action, the development of enantioselective syntheses for this compound is of significant interest. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the key ring-forming or functionalization steps.[22] For instance, in the context of [2+2] cycloadditions, chiral Lewis acids can be used to induce facial selectivity in the approach of the alkene to the excited carbonyl. Similarly, in ring-contraction reactions, the use of chiral bases or phase-transfer catalysts can lead to enantiomerically enriched products.

Applications in Drug Discovery and Development

The 3-methylcyclobutane moiety is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to several beneficial effects:

-

Metabolic Stability: The strained cyclobutane ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Conformational Rigidity: The restricted conformation of the cyclobutane ring can help to pre-organize a molecule for optimal binding to its biological target, thereby increasing potency.

-

Improved Physicochemical Properties: The introduction of the 3-methylcyclobutane group can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. For example, it is a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP).[4][6][23]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique structural features offer a means to introduce conformational constraint and modulate the physicochemical properties of bioactive molecules. While the synthesis of this strained ring system can be challenging, a variety of effective methods, including photochemical cycloadditions and ring contractions, are available. The continued development of stereoselective synthetic routes will further enhance the utility of this important scaffold in the design of next-generation therapeutics.

References

- 1. CAS 57252-83-2: this compound [cymitquimica.com]

- 2. CAS 57252-83-2 | this compound - Synblock [synblock.com]

- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 10. Paterno buchi reaction | PPTX [slideshare.net]

- 11. Paterno-Buechi Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 15. Favorskii Reaction [organic-chemistry.org]

- 16. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. Item - Tandem Wittig ReactionâRing Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes - American Chemical Society - Figshare [acs.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. 3-methylcyclobutane-1-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Methylcyclobutanecarboxylic Acid

Introduction

3-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ) is a substituted cycloalkane that presents a compelling case study in modern chemical analysis.[1][2][3] Its structure, featuring a strained four-membered ring and two substituents, gives rise to stereoisomerism, which adds a layer of complexity to its definitive characterization.[4] This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, intended for researchers and professionals in organic synthesis and drug development. We will move beyond simple data reporting to explore the causal logic behind experimental choices, integrating spectroscopic and chromatographic techniques to build a self-validating analytical workflow. The methodologies described herein are designed to unambiguously determine not only the constitution but also the relative and absolute stereochemistry of the molecule.

The Foundational Challenge: Stereoisomerism

The primary complexity in analyzing this compound lies in its stereochemistry. The molecule possesses two stereocenters at the C1 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.

-

cis isomers: The methyl and carboxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3S) and (1S,3R).

-

trans isomers: The methyl and carboxyl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (1R,3R) and (1S,3S).

Because enantiomers have identical physical properties (except for optical rotation) and behave identically in an achiral environment, their separation and individual characterization are non-trivial. Diastereomers (cis vs. trans), however, have different physical properties and can be distinguished and separated by standard techniques. A full elucidation must therefore first separate the diastereomers and then resolve the enantiomers of each pair.

Caption: Stereoisomers of this compound.

Spectroscopic Analysis: Decoding the Molecular Signature

Spectroscopy is the cornerstone of structure elucidation. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecule's architecture.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the first-line technique to confirm the presence of key functional groups. For this compound, the spectrum is dominated by the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers, which profoundly influences the spectrum.[5]

Expected IR Absorptions:

| Vibrational Mode | Region (cm⁻¹) | Intensity & Characteristics | Rationale |

|---|---|---|---|

| O–H Stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of the H-bonded O-H in a carboxylic acid dimer; often overlaps with C-H stretches.[5][6][7] |

| C–H Stretch | 3000 - 2850 | Medium, Sharp | Aliphatic C-H bonds of the cyclobutane ring and methyl group.[8] |

| C=O Stretch | 1725 - 1700 | Very Strong, Sharp | Carbonyl of a saturated, H-bonded carboxylic acid dimer.[6] If monomeric, this shifts higher to ~1760 cm⁻¹.[7] |

| C–O Stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bending, confirming the C-O single bond of the acid.[5] |

| O–H Bend | 950 - 910 | Broad, Medium | Out-of-plane bend, another indicator of the carboxylic acid dimer.[5] |

The presence of these characteristic bands provides definitive evidence for the carboxylic acid functional group and the aliphatic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and is indispensable for differentiating stereoisomers.

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 6 distinct signals.

Predicted ¹³C Chemical Shifts (δ) in CDCl₃:

| Carbon Atom | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C=O | 175 - 185 | Typical range for a saturated carboxylic acid carbon.[7] |

| C1 (–CH-COOH) | 40 - 50 | Aliphatic carbon deshielded by the adjacent carboxyl group. |

| C3 (–CH-CH₃) | 30 - 40 | Aliphatic carbon deshielded by the methyl group and ring strain. |

| C2, C4 (–CH₂–) | 25 - 35 | Ring methylene carbons. May be non-equivalent depending on stereochemistry. |

| Methyl (–CH₃) | 18 - 25 | Typical shielded aliphatic methyl carbon. |

The baseline chemical shift for an unsubstituted cyclobutane carbon is approximately 22.4 ppm.[9] The substituents cause predictable downfield shifts for the carbons to which they are attached.

The ¹H NMR spectrum provides information on the proton environments, their connectivity (via spin-spin coupling), and their spatial proximity (via the Nuclear Overhauser Effect, NOE).

Predicted ¹H Chemical Shifts (δ) and Splitting Patterns in CDCl₃:

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| –COOH | 10 - 13 | Singlet (broad) | Highly deshielded acidic proton; exchangeable with D₂O.[7] |

| H1 (on C1) | 2.8 - 3.4 | Multiplet | Deshielded by the carboxyl group. Complex coupling with adjacent protons. |

| H3 (on C3) | 2.2 - 2.8 | Multiplet | Deshielded by the methyl group. Complex coupling with adjacent protons. |

| Ring CH₂ | 1.8 - 2.6 | Multiplets | Complex, overlapping signals due to the puckered, rigid nature of the ring. Protons on the same carbon (geminal) and adjacent carbons (vicinal) will couple. |

| –CH₃ | 1.0 - 1.3 | Doublet | Coupled to the single proton on C3. |

Causality and Stereochemistry: The key to distinguishing cis and trans isomers lies in the coupling constants (³J) and NOE correlations. In the strained cyclobutane ring, vicinal coupling constants are highly dependent on the dihedral angle between protons. Furthermore, 2D NOESY experiments can reveal through-space proximity. For a cis isomer, an NOE correlation would be expected between the proton on C1 and the protons of the methyl group on C3, whereas this would be absent in the trans isomer. Advanced 2D NMR techniques like COSY and HMBC are essential for unambiguously assigning all proton and carbon signals.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation patterns. For this compound, Electron Ionization (EI) would be a standard method.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 114, confirming the molecular formula C₆H₁₀O₂.[3][11]

-

Key Fragmentations: The strained cyclobutane ring is prone to characteristic cleavage.[12]

-

Loss of Carboxyl Group: A prominent peak at m/z = 69 [M - COOH]⁺ corresponding to the methylcyclobutyl cation.

-

Ring Cleavage (Retro [2+2] Cycloaddition): The ring can cleave to form two smaller fragments. For this molecule, this could lead to fragments corresponding to propene (m/z = 42) and acrylic acid (m/z = 72), or other combinations depending on the cleavage pathway.

-

Loss of Water: A peak at m/z = 96 [M - H₂O]⁺ can occur, especially in chemical ionization.

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 57252-83-2: this compound [cymitquimica.com]

- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Communication in Science

The International Union of Pure and Applied Chemistry (IUPAC) has established a standardized system of nomenclature to facilitate clear and unambiguous communication among scientists worldwide.[1] In fields like drug development, where molecular structure is intrinsically linked to function and safety, a precise and universally understood naming convention is paramount. This guide will deconstruct the IUPAC name "3-Methylcyclobutanecarboxylic acid" to illustrate the systematic application of these critical rules.

Deconstructing the Name: A Hierarchical Approach

The IUPAC nomenclature system is logical and hierarchical, breaking down complex molecules into their constituent parts: the parent hydride, the principal characteristic group, and various substituents.[2][3]

1. Identifying the Parent Hydride and Principal Functional Group:

The foundation of the name is the parent structure. In this case, the molecule is a cyclic alkane, specifically a cyclobutane ring.[1] Attached to this ring is a carboxylic acid group (-COOH). According to IUPAC priority rules, the carboxylic acid is a principal characteristic group and takes precedence over alkyl groups like methyl (-CH₃).[4][5][6][7]

When a carboxylic acid group is attached to a cycloalkane ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[6][7][8][9] Therefore, the base name of the molecule is cyclobutanecarboxylic acid .

2. Numbering the Ring: The Principle of Lowest Locants

With the parent structure and principal functional group identified, the next step is to number the carbon atoms of the cyclobutane ring. The carbon atom of the ring to which the principal functional group is attached is assigned the locant '1'.[6][7][9]

Causality Insight: This rule ensures that the highest priority functional group is always assigned the lowest possible number, providing consistency in naming.

The direction of numbering around the ring is then determined by the location of any substituents. The goal is to assign the lowest possible number to the first point of difference. In this molecule, there is a methyl group (-CH₃) on the ring. To assign the methyl group the lowest possible locant, we number the ring in the direction that reaches it soonest. This places the methyl group at the '3' position.

3. Assembling the Full IUPAC Name:

Combining these elements yields the complete and unambiguous IUPAC name: This compound .

-

3- : Locant for the methyl group.

-

Methyl : The name of the substituent.

-

cyclobutane : The parent hydride.

-

carboxylic acid : The suffix for the principal functional group.

Experimental Workflow for IUPAC Name Determination

The logical process for determining the IUPAC name of a substituted cycloalkanecarboxylic acid can be visualized as a systematic workflow.

Caption: A workflow diagram illustrating the systematic steps for determining the IUPAC name of a substituted cycloalkanecarboxylic acid.

Stereoisomerism: The Importance of cis and trans

The name this compound does not fully describe the molecule's three-dimensional structure. The substituents (the carboxylic acid and the methyl group) can be on the same side of the cyclobutane ring (cis) or on opposite sides (trans).[10][11] This is a form of stereoisomerism.

For regulatory and drug development purposes, specifying the stereochemistry is crucial as different stereoisomers can have vastly different biological activities. The complete IUPAC names for the two stereoisomers are:

-

cis-3-Methylcyclobutanecarboxylic acid

-

trans-3-Methylcyclobutanecarboxylic acid

The cis or trans prefix is placed at the beginning of the name to indicate the relative stereochemistry of the substituents.

Structural Representation

The following diagram illustrates the structure of cis-3-Methylcyclobutanecarboxylic acid and the IUPAC numbering scheme.

Caption: The chemical structure and IUPAC numbering of cis-3-Methylcyclobutanecarboxylic acid.

Conclusion

A thorough understanding of IUPAC nomenclature is indispensable for professionals in the chemical and pharmaceutical sciences. The systematic and logical rules, as demonstrated with this compound, ensure that chemical structures are communicated with precision and without ambiguity. This guide has provided a detailed breakdown of the naming process, emphasizing the rationale behind the rules to facilitate a deeper comprehension and application in a research and development context.

References

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. iupac.org [iupac.org]

- 3. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 7. IUPAC Nomenclature of Carboxylic Acids [moodle.tau.ac.il]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 11. goldbook.iupac.org [goldbook.iupac.org]

CAS number for 3-Methylcyclobutanecarboxylic acid

An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid

Introduction

This compound, a substituted cyclobutane derivative, represents a class of small, conformationally constrained building blocks that are of increasing interest to researchers in medicinal chemistry and materials science. Its rigid four-membered ring, decorated with a methyl and a carboxylic acid group, provides a unique three-dimensional scaffold that can be exploited to access novel chemical space. This guide offers a comprehensive overview of this compound, delving into its chemical and physical properties, stereoisomerism, synthesis, spectroscopic characterization, and safe handling. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Chemical Identity and Physical Properties

This compound is a cyclic carboxylic acid with the general CAS Number 57252-83-2 .[1][2][3][4] This CAS number typically refers to a mixture of its cis and trans stereoisomers. The presence of two substituents on the cyclobutane ring gives rise to geometric isomerism, a critical consideration for its application in stereospecific synthesis.

The distinct isomers are:

-

cis-3-Methylcyclobutanecarboxylic acid: CAS Number 87863-08-9 [3][5]

-

trans-3-Methylcyclobutanecarboxylic acid: CAS Number 87863-09-0 [3]

The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile intermediate in organic synthesis.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194 °C | [2][4] |

| Density | 1.105 g/cm³ | [2] |

| Flash Point | 88 °C | [2][4] |

| pKa (Predicted) | 4.81 ± 0.40 | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Stereoisomerism: A Key Consideration

The relative orientation of the methyl and carboxyl groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and how it interacts with other molecules, particularly biological targets.

Caption: Geometric isomers of this compound.

The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial arrangement of substituents can dictate the binding affinity and efficacy of a drug candidate. The rigidity of the cyclobutane ring locks these substituents into well-defined positions, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid (CAS: 15760-36-8).[2][6] This reaction proceeds with high efficiency and yields the saturated cyclobutane ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from 3-methylenecyclobutanecarboxylic acid.[2]

Materials:

-

3-Methylenecyclobutanecarboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (balloon or cylinder)

-

Standard laboratory glassware for organic synthesis

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger scale reactions, a hydrogen cylinder with appropriate pressure regulation should be used.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Workup and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Product Characterization: The resulting crude product can be further purified by distillation or chromatography if necessary. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of alkenes. It provides a solid surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.

-

Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Hydrogen Balloon: For lab-scale synthesis, a hydrogen balloon provides a simple and safe way to maintain a hydrogen atmosphere.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very prominent absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.

-

A strong C=O stretching band between 1700 and 1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclobutane ring and the methyl group will appear in the upfield region, with their chemical shifts and coupling patterns providing information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the cyclobutane ring and the methyl group will resonate at higher field strengths. The number of distinct signals will depend on the symmetry of the specific isomer.

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Applications in Research and Development

The rigid, three-dimensional structure of this compound makes it an attractive building block in medicinal chemistry. The incorporation of such small, saturated rings can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability, while providing novel vectors for exploring chemical space.

Caption: Applications of this compound.

While specific examples of its incorporation into marketed drugs are not widely documented, its utility as a reactant in Ring-Opening Metathesis Polymerization (ROMP) to create alternating copolymers highlights its potential in materials science.[2] In drug discovery, it can be used as a fragment or scaffold to which other functional groups are attached, enabling the synthesis of libraries of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[2]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined stereoisomers and rigid cyclobutane core offer unique opportunities for the design of novel molecules in both medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. CAS 57252-83-2: this compound [cymitquimica.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 5. cis-3-Methylcyclobutanecarboxylic acid price,buy cis-3-Methylcyclobutanecarboxylic acid - chemicalbook [chemicalbook.com]

- 6. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a molecule of growing interest in the fields of organic synthesis and medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable structural element in drug design.[1] Its unique three-dimensional structure can impart favorable physicochemical and pharmacological properties to bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its potential applications, particularly in the context of drug discovery and development.

Physicochemical Properties

This compound (CAS No. 57252-83-2) is a colorless to light yellow liquid at room temperature.[2][3] The presence of both a polar carboxylic acid group and a nonpolar methyl-substituted cyclobutane ring gives the molecule a moderate polarity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 194 °C | [2][3] |

| Density | 1.105 g/cm³ | [2] |

| Flash Point | 88 °C | [2] |

| pKa (Predicted) | 4.81 ± 0.40 | [2] |

| CAS Number | 57252-83-2 | [5] |

Solubility: While specific quantitative data is limited, this compound is expected to be soluble in a range of organic solvents. Based on the general solubility of similar carboxylic acids, it is anticipated to be soluble in alcohols (methanol, ethanol), polar aprotic solvents (acetone, ethyl acetate, dimethyl sulfoxide), and chlorinated solvents (dichloromethane).[6][7] Its solubility in water is expected to be limited but can be increased by deprotonation of the carboxylic acid group under basic conditions.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral features are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the cyclobutane ring and the methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm).[8][9] The protons on the cyclobutane ring will show complex splitting patterns due to cis and trans coupling, appearing in the upfield region (δ 1.5-3.0 ppm). The methyl group protons will likely appear as a doublet, coupled to the adjacent methine proton on the cyclobutane ring, in the upfield region (δ 0.9-1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 170-185 ppm).[4][7][10][11][12][13] The carbons of the cyclobutane ring will appear in the aliphatic region (δ 20-50 ppm), and the methyl carbon will be observed at a higher field (δ 10-25 ppm).[4][7][10][11][12][13] The number of distinct signals will depend on the stereochemistry of the molecule (cis or trans isomer).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[8][14][15][16][17] A strong and sharp carbonyl (C=O) stretching absorption will be present between 1700 and 1725 cm⁻¹.[8][14][15][16][17] Additionally, a C-O stretching band can be observed in the 1210-1320 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1][18][19][20][21] Fragmentation of the cyclobutane ring can also be expected, leading to characteristic smaller fragments.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, and conversion to the corresponding acid chloride.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[2][3] This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (0.19 g).[2]

-

Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the reaction mixture is stirred vigorously at room temperature overnight.[2]

-

Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.[2]

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Key Chemical Reactions

Esterification: this compound can be converted to its corresponding esters via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][14][19][20][21]

Caption: Fischer esterification of this compound.

Amide Bond Formation: The formation of amides from this compound and an amine typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HBTU.[11][22][23]

Caption: Amide coupling of this compound.

Conversion to Acid Chloride: this compound can be readily converted to the more reactive 3-methylcyclobutanecarbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[24][25][26][27][28] This acyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.

Applications in Drug Discovery and Development

The incorporation of small, strained ring systems like cyclobutane into drug candidates is an increasingly utilized strategy in medicinal chemistry.[1] The rigid, three-dimensional nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclobutane scaffold can enhance metabolic stability and improve pharmacokinetic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex molecules. As the importance of small, strained ring systems in drug design continues to grow, the utility of this compound and its derivatives is likely to expand, offering new opportunities for the development of novel therapeutics.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. echemi.com [echemi.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. orgsyn.org [orgsyn.org]

- 23. Full text of "Organic syntheses" [archive.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 28. Organic Syntheses Procedure [orgsyn.org]

Stereoisomers of 3-Methylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclobutanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal structural motif in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its rigid cyclobutane core allows for precise spatial positioning of substituents, making it an attractive scaffold for modulating drug-target interactions. The presence of two stereocenters gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. This guide provides a comprehensive technical overview of these stereoisomers, focusing on their synthesis, separation, and characterization. We will explore the causal relationships behind stereoselective synthetic strategies and the principles governing analytical separation, offering field-proven insights for professionals in drug development.

Foundational Stereochemistry of this compound

The core of our discussion lies in the stereochemical complexity of this compound. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring. This results in the existence of 22 = 4 stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other.

-

cis-Isomers: The methyl group and the carboxylic acid group are on the same face of the cyclobutane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.

-

trans-Isomers: The methyl group and the carboxylic acid group are on opposite faces of the ring. This pair consists of the (1R,3R) and (1S,3S) enantiomers.

The differentiation between these isomers is critical, as biological systems are inherently chiral. Often, only one stereoisomer will exhibit the desired pharmacological activity, while the others may be inactive, less active, or even contribute to off-target toxicity.

Discovery and history of 3-Methylcyclobutanecarboxylic acid

An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: From Historical Obscurity to Modern Synthetic Utility

Abstract

The cyclobutane motif, a four-membered carbocycle, represents a unique structural feature in organic chemistry, conferring specific three-dimensional conformations that are increasingly sought after in medicinal chemistry and materials science.[1] Despite its simple appearance, the synthesis of substituted cyclobutanes was a formidable challenge for early chemists, a history marked by structural misassignments and arduous synthetic routes. This guide provides a comprehensive overview of this compound, a representative substituted cyclobutane. We delve into the historical context that hindered its early discovery, detail modern, reliable synthetic methodologies, present its physicochemical properties, and explore its contemporary applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry of this valuable molecular scaffold.

A Legacy of Challenge: The Historical Context of Cyclobutane Synthesis

The discovery of this compound is not marked by a singular, celebrated event but is rather understood as a milestone enabled by the gradual mastery of carbocyclic chemistry. For much of the 19th and early 20th centuries, the construction of four-membered rings was considered exceptionally difficult due to the inherent ring strain, which was predicted by Baeyer's strain theory. Early attempts were often met with failure or, more confusingly, success that was later revealed to be the synthesis of an entirely different structure.

A seminal example of this challenge is the history of a closely related compound, 1,3-cyclobutanedicarboxylic acid. In 1881, Markownikoff and Krestownikoff reported what they believed to be its synthesis.[1] For nearly 70 years, this and other subsequent syntheses by notable chemists like Perkin were accepted.[1] However, in 1950, the work was re-examined and found to have produced methylcyclopropanedicarboxylic acid and α-methyleneglutaric acid, respectively.[1] This long-standing case of mistaken identity underscores the profound difficulties in both synthesizing and accurately characterizing cyclobutane structures before the advent of modern spectroscopic methods.

This historical backdrop explains the relative obscurity of specifically substituted cyclobutanes like this compound in early chemical literature. Its definitive synthesis and characterization awaited the development of more predictable and robust synthetic reactions.

Modern Synthetic Approaches: The Advent of Reliable Methodologies

The contemporary synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid. This approach provides high yields and excellent control over the final structure.

Key Synthetic Pathway: Hydrogenation of an Exocyclic Double Bond

The most prevalent modern route involves a two-step process starting from commercially available materials. The key transformation is the reduction of an exocyclic methylene group to a methyl group, which reliably forms the 3-methylcyclobutane core.

Caption: Fig. 1: Modern synthetic workflow for this compound.

This hydrogenation is highly efficient and typically proceeds under mild conditions, making it suitable for large-scale production. The choice of a palladium on carbon (Pd/C) catalyst is critical as it provides a surface for the reaction to occur without requiring harsh temperatures or pressures that could risk opening the strained cyclobutane ring.[2]

Physicochemical Properties and Stereochemistry

This compound is a cyclic carboxylic acid that exists as a mixture of cis and trans stereoisomers due to the relative positions of the methyl and carboxylic acid groups on the cyclobutane ring.[3] These isomers can exhibit different physical properties and biological activities.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |

| Molecular Weight | 114.14 g/mol | PubChem[3] |

| CAS Number | 57252-83-2 (unspecified stereochemistry) | ChemicalBook[2] |

| Boiling Point | 194 °C | ChemicalBook |

| Density | 1.105 g/cm³ | ChemicalBook |

| Appearance | Colorless liquid or solid | CymitQuimica[4] |

| Isomers | cis-3-Methylcyclobutanecarboxylic acid | PubChem[3] |

| trans-3-Methylcyclobutanecarboxylic acid | PubChem[3] |

The presence of the carboxylic acid group makes the molecule acidic and allows for a range of chemical transformations, such as esterification and amidation.[4] The puckered, non-planar conformation of the cyclobutane ring provides a defined three-dimensional vector for the substituents, a feature highly valued in rational drug design.

Applications in Drug Discovery and Materials Science

The rigid, three-dimensional scaffold of the cyclobutane ring is increasingly utilized by medicinal chemists to explore chemical space and optimize pharmacological properties of drug candidates.[1] While cyclobutane itself has no biological significance, its derivatives are important in both biology and biotechnology.[2]

-

Scaffold for Bioactive Molecules: The 3-methylcyclobutane core serves as a bioisostere for other common chemical groups, offering a way to modulate properties like lipophilicity, metabolic stability, and binding affinity. The defined stereochemistry of the cis and trans isomers allows for precise positioning of functional groups to interact with biological targets.

-

Pharmaceutical Intermediates: Substituted cyclobutane carboxylic acids are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] Patents have been filed citing the use of this acid in the synthesis of kinase inhibitors and other therapeutic agents.[3]

-

Polymer Chemistry: this compound has been used as a reactant in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP), indicating its utility in advanced materials science.[2]

Detailed Experimental Protocol

The following protocol details the synthesis of this compound via the hydrogenation of 3-methylenecyclobutanecarboxylic acid, adapted from established procedures.[2]

Objective: To synthesize this compound from 3-methylenecyclobutanecarboxylic acid.

Reaction Scheme:

Caption: Fig. 2: Hydrogenation of 3-methylenecyclobutanecarboxylic acid.

Materials and Reagents:

-

3-Methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol)

-

10% Palladium on Carbon (Pd/C) (approx. 10-20 mol%, ~100-200 mg)

-

Methanol (ACS grade, 20 mL)

-

Hydrogen gas (balloon)

-

Celatom® or diatomaceous earth for filtration

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylenecyclobutanecarboxylic acid (1.0 g).

-

Solvent Addition: Add methanol (20 mL) to the flask and stir until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is the catalyst of choice for its high activity in hydrogenating C=C double bonds under mild conditions, minimizing the risk of ring-opening or other side reactions.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert, hydrogen-rich atmosphere.

-

Reaction Execution: Allow the reaction mixture to stir vigorously overnight at room temperature. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Trustworthiness Note: The reaction is typically robust and goes to completion. A simple workup validates the conversion.

-

Workup - Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of methanol (5-10 mL) to ensure complete recovery of the product. Causality Note: Filtration through Celatom® is essential to quantitatively remove the fine, pyrophoric palladium catalyst, preventing contamination of the final product and ensuring safety.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the methanol solvent, yielding the crude product.

-

Purification (if necessary): The resulting 3-methylcyclobutyric acid is often of sufficient purity for many applications. If further purification is required, distillation under reduced pressure or column chromatography can be employed.

Expected Yield: ~760 mg (approx. 75-85%).

Conclusion

This compound, a molecule with a deceptively simple structure, encapsulates a rich history of synthetic challenge and innovation. Its journey from a historically difficult-to-access scaffold to a readily available building block illustrates the progress of organic chemistry. For modern researchers, it offers a robust and versatile platform for the design of novel pharmaceuticals and advanced materials, leveraging the unique conformational constraints and stereochemical diversity of the cyclobutane ring. This guide serves to ground its contemporary application in a deep understanding of its chemical principles and historical context.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

3-Methylcyclobutanecarboxylic acid molecular formula and weight

An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic and medicinal chemistry, strained ring systems serve as valuable scaffolds for introducing unique three-dimensional complexity into molecular architectures. Among these, the cyclobutane moiety offers a compelling blend of structural rigidity and synthetic accessibility. This guide provides a detailed technical overview of this compound, a key building block whose unique stereochemical and electronic properties make it a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a field-proven synthesis protocol with mechanistic rationale, and explore its current and potential applications.

Core Molecular and Physical Properties

This compound is a cyclic carboxylic acid featuring a four-membered carbon ring.[1] This structure is notable for the inherent ring strain of the cyclobutane core, which influences its reactivity and conformation. The presence of both a methyl group and a carboxylic acid function provides two distinct points for synthetic modification.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental planning, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 114.14 g/mol | [2][4][5][6] |

| IUPAC Name | 3-methylcyclobutane-1-carboxylic acid | [2] |

| CAS Number | 57252-83-2 | [2][4][5] |

| Physical Form | Colorless liquid or solid | [1][3] |

| Boiling Point | 194°C at 760 mmHg | [8] |

| Synonyms | 3-Methylcyclobutylcarboxylic acid, Cyclobutanecarboxylic acid, 3-methyl- | [1][2][3][6] |

Synthesis Protocol: Catalytic Hydrogenation

A reliable and common method for preparing this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid.[4] This reaction is highly efficient and demonstrates a foundational principle in synthetic chemistry: the selective reduction of a double bond.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reactant Preparation: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).[4]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.19 g) to the solution.

-

Expertise Insight: Palladium on carbon is the catalyst of choice due to its high activity for hydrogenating carbon-carbon double bonds under mild conditions (room temperature and atmospheric pressure). Its heterogeneous nature allows for simple removal by filtration post-reaction, ensuring a clean work-up.[4]

-

-

Hydrogen Atmosphere: Seal the vessel and establish a hydrogen atmosphere. For laboratory scale, this is conveniently achieved by flushing the flask with hydrogen gas and maintaining a positive pressure with a hydrogen-filled balloon.[4]

-

Reaction Execution: Stir the reaction mixture vigorously overnight at room temperature.[4] Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

-

Catalyst Removal: Upon reaction completion (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4]

-

Trustworthiness Note: It is critical to perform this filtration in a well-ventilated area. Dry palladium on carbon can be pyrophoric and may ignite in the presence of air and solvent. The filter cake should be kept wet with solvent until it can be disposed of safely.

-

-

Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the target product, this compound.[4] The reported yield for this procedure is approximately 760 mg.

Self-Validating System: Spectroscopic Confirmation

To validate the success of the synthesis, a multi-pronged spectroscopic analysis is essential.

-

¹H NMR Spectroscopy: The most telling change is the disappearance of signals corresponding to the vinylic protons of the starting material (typically in the 4.5-5.5 ppm range) and the appearance of a new signal for the methyl group (a doublet, likely around 1.2 ppm).

-

Infrared (IR) Spectroscopy: The C=C stretching frequency (around 1650 cm⁻¹) present in the starting material will be absent in the product spectrum. The characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will remain.

-

Mass Spectrometry (ESI-MS): While the provided reference notes no mass was detected, a successful analysis would show a molecular ion peak corresponding to the product's mass (e.g., [M-H]⁻ at m/z 113.06).[4][7] The calculated mass for C₆H₁₀O₂ is 114.07 Da.[2]

Applications in Drug Development and Materials Science

The utility of this compound extends from polymer science to its potential as a crucial intermediate in the synthesis of complex pharmaceuticals.

Polymer Synthesis

This compound is a documented reactant used in the preparation of alternating copolymers through a process known as Ring-Opening Metathesis Polymerization (ROMP).[4][8] In this context, it serves as a monomer that imparts specific physical properties to the resulting polymer.

Medicinal Chemistry Building Block

Carboxylic acids are a cornerstone functional group in drug design, featuring in the pharmacophores of hundreds of approved drugs.[9][10] They often act as key hydrogen bond donors and acceptors, or as mimics for phosphate groups, enabling crucial interactions with biological targets.

The 3-methylcyclobutane scaffold offers several advantages for a medicinal chemist:

-

Structural Rigidity: Unlike flexible alkyl chains, the cyclobutane ring restricts conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.

-

Novelty and IP: Incorporating less common scaffolds like this can lead to novel chemical matter with strong intellectual property potential.

-

Metabolic Stability: The branched, cyclic structure can block sites of metabolism that might otherwise be susceptible to enzymatic degradation in more simple linear analogues.

Caption: Potential synthetic pathways and applications for the core compound.

References

- 1. CAS 57252-83-2: this compound [cymitquimica.com]

- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 5. CAS 57252-83-2 | this compound - Synblock [synblock.com]

- 6. This compound - CAS:57252-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 8. 错误页 [amp.chemicalbook.com]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

Spectroscopic data for 3-Methylcyclobutanecarboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclobutanecarboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₆H₁₀O₂), a cyclic carboxylic acid of interest in organic synthesis.[1] As a molecule with stereoisomers (cis and trans), its structural elucidation relies heavily on a multi-technique spectroscopic approach. This document offers researchers and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We delve into the rationale behind spectral features, provide standardized experimental protocols, and interpret the data to build a cohesive structural confirmation.

Introduction and Molecular Structure

This compound is a derivative of cyclobutane containing both a methyl and a carboxylic acid functional group.[1] The presence of these substituents on the four-membered ring gives rise to cis and trans diastereomers, which can influence the molecule's physical properties and reactivity. Spectroscopic analysis is therefore not just a tool for identification but also crucial for isomeric differentiation. The interpretation of its spectra is rooted in understanding how the strained cyclobutane ring and the functional groups influence the electronic and vibrational environments of the nuclei and bonds.

To facilitate the discussion of spectroscopic assignments, the molecular structure is presented below with standardized atom numbering.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

Figure 2: Standard workflow for ¹H NMR data acquisition.

Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[4][5][6] |

| C1-H (methine) | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |

| C2-H₂ & C4-H₂ (methylene) | 1.8 - 2.6 | Complex Multiplets (m) | 4H | Protons on the cyclobutane ring. The signals are complex due to diastereotopicity and coupling to multiple adjacent protons. |

| C3-H (methine) | 1.6 - 2.1 | Multiplet (m) | 1H | Methine proton adjacent to the methyl group. |

| C6-H₃ (methyl) | 1.0 - 1.3 | Doublet (d) | 3H | The methyl group protons are split by the single adjacent methine proton (C3-H). |

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different steric and electronic environments.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to singlets for each carbon. A greater number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.[7]

Data and Interpretation

Based on symmetry, this compound is expected to show six distinct signals in its ¹³C NMR spectrum, assuming the cis or trans isomer does not possess a plane of symmetry that would make C2 and C4 carbons equivalent.[8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C5 (-COOH) | 175 - 185 | The carbonyl carbon of a saturated aliphatic acid appears far downfield.[5][9][10] |

| C1 (methine) | 40 - 50 | Methine carbon deshielded by the attached carboxylic acid group. |

| C3 (methine) | 30 - 40 | Aliphatic methine carbon within the cyclobutane ring. |

| C2 & C4 (methylene) | 25 - 35 | Aliphatic methylene carbons. These may appear as two distinct signals. |

| C6 (-CH₃) | 15 - 25 | Typical chemical shift for a primary alkyl carbon.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying functional groups. For this compound, the carboxylic acid group provides a highly characteristic set of absorption bands.[5][9][11]

Experimental Protocol: IR Spectrum Acquisition

Figure 3: Workflow for acquiring an IR spectrum of a liquid sample.

Data and Interpretation

The IR spectrum is dominated by features of the carboxylic acid functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500 - 3300 | O-H stretch | Very Broad, Strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][9][11][12] |

| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H stretches from the cyclobutane ring and methyl group. These often appear as sharper peaks superimposed on the broad O-H band.[12] |

| 1700 - 1725 | C=O stretch | Strong, Sharp | The carbonyl stretch is a very strong and prominent feature for carboxylic acids.[5][9][11][12] |

| 1210 - 1320 | C-O stretch | Strong | Associated with the C-O single bond of the carboxylic acid, often coupled with O-H bending.[12] |

| 900 - 960 | O-H bend | Broad, Medium | Out-of-plane bending of the hydroxyl group, another characteristic feature of carboxylic acid dimers.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. For this compound (Molecular Formula: C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ), electron ionization (EI) would likely produce a detectable molecular ion peak and several characteristic fragment ions.[13][14]

Experimental Protocol: Mass Spectrum Acquisition

A standard approach involves introducing a volatile sample into a high-vacuum source where it is bombarded with high-energy electrons (typically 70 eV). This process creates a radical cation (the molecular ion) which can then undergo fragmentation. The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation

| m/z Value | Proposed Fragment | Interpretation |

| 114 | [C₆H₁₀O₂]⁺˙ | Molecular Ion (M⁺) . Confirms the molecular weight of the compound. |

| 99 | [M - CH₃]⁺ | Loss of the methyl radical from the C3 position. |

| 69 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical, a common fragmentation pathway. |

| 73 | [M - C₃H₅]⁺ | Cleavage of the cyclobutane ring. |

| 60 | [C₂H₄O₂]⁺˙ | A fragment resulting from a McLafferty-type rearrangement, which is highly diagnostic for larger carboxylic acids and may occur here.[15] |

| 45 | [COOH]⁺ | The carboxonium ion, a characteristic peak for carboxylic acids.[15] |

Fragmentation Pathway Visualization

Figure 4: Simplified key fragmentation pathways for this compound.

Conclusion

The structural confirmation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching absorptions, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for researchers in synthetic chemistry and drug development.

References

- 1. CAS 57252-83-2: this compound [cymitquimica.com]

- 2. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 15. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Sourcing and Validating 3-Methylcyclobutanecarboxylic Acid for Research and Drug Development

Introduction: The Growing Importance of Substituted Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the cyclobutane scaffold has garnered considerable attention. Its rigid, three-dimensional structure offers a means to explore novel chemical space, optimize ligand-receptor interactions, and improve metabolic stability. 3-Methylcyclobutanecarboxylic acid, a key building block in this class, serves as a valuable starting material for the synthesis of a diverse array of more complex molecules.[1] Its utility spans from academic research exploring novel molecular architectures to industrial drug development aimed at creating next-generation therapeutics.[2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It offers a comparative analysis of commercial suppliers, outlines critical quality control considerations, and presents a standardized analytical workflow to ensure the integrity of this crucial reagent in your research endeavors.

I. Commercial Supplier Landscape for this compound

The selection of a reliable commercial supplier is a critical first step in any research or development project. The purity, consistency, and documentation provided by the supplier can have a significant impact on the reproducibility of experimental results and the overall timeline of a project. The following table summarizes key information for several prominent suppliers of this compound.

| Supplier | Purity | Available Quantities | Noteworthy Information |